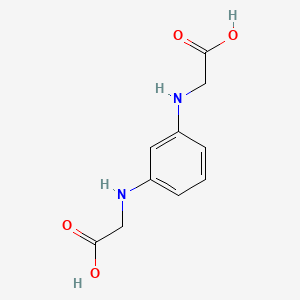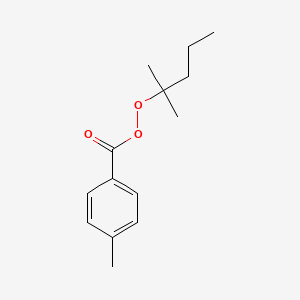![molecular formula C11H5F9O B14260648 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one CAS No. 185338-32-3](/img/structure/B14260648.png)
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications. The compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control measures to monitor the reaction progress and product specifications .
化学反応の分析
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
科学的研究の応用
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
作用機序
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize transition states and intermediates in chemical reactions, enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as a catalyst in organic transformations.
Uniqueness
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
185338-32-3 |
|---|---|
分子式 |
C11H5F9O |
分子量 |
324.14 g/mol |
IUPAC名 |
3-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)6-1-5(3-8(21)11(18,19)20)2-7(4-6)10(15,16)17/h1-2,4H,3H2 |
InChIキー |
GVIIYGVJJFAQHD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



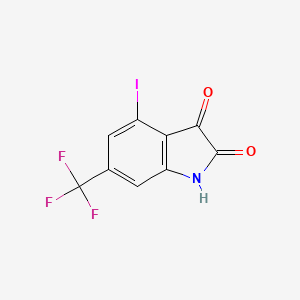
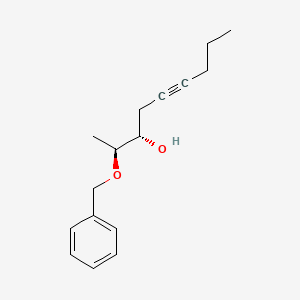
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)


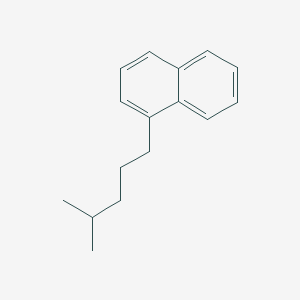
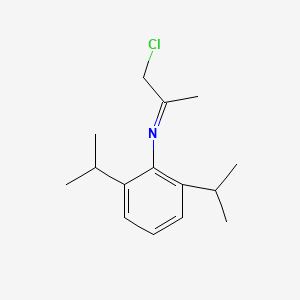

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
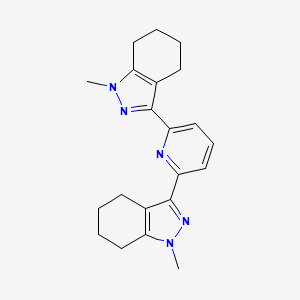
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
